

# Lisaftoclax (APG-2575): A Technical Overview of a Novel BCL-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Lisaftoclax** (also known as APG-2575) is an investigational, orally bioavailable small molecule that acts as a selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3] By targeting Bcl-2, an anti-apoptotic protein frequently overexpressed in various hematologic malignancies, **lisaftoclax** aims to restore the natural process of programmed cell death (apoptosis) in cancer cells.[1][4][5] This document provides a comprehensive technical guide on **lisaftoclax**, covering its chemical identity, mechanism of action, preclinical and clinical data, and relevant experimental protocols.

IUPAC Name: 4-[4-[[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methyl]piperazin-1-yl]-N-[4-[[(2S)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide[1][4][6][7]

## **Mechanism of Action**

**Lisaftoclax** is a BH3 mimetic, designed to mimic the action of pro-apoptotic BH3-only proteins (e.g., BIM, BID, PUMA).[8] In healthy cells, Bcl-2 sequesters these pro-apoptotic proteins, preventing the activation of BAX and BAK, which are crucial for mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis. In cancer cells where Bcl-2 is overexpressed, this balance is shifted, promoting cell survival.







**Lisaftoclax** selectively binds to the BH3-binding groove of the Bcl-2 protein with high affinity, displacing pro-apoptotic proteins like BIM.[8] This disruption leads to the activation of BAX/BAK, resulting in MOMP, release of cytochrome c from the mitochondria, and ultimately, caspase-mediated apoptosis.[6][8]







Click to download full resolution via product page

Caption: Lisaftoclax signaling pathway.



## **Quantitative Data**

**Lisaftoclax** has demonstrated potent and selective activity in preclinical models.

| Parameter                       | Value        | Cell Line / System | Reference |
|---------------------------------|--------------|--------------------|-----------|
| Binding Affinity (Ki)           |              |                    |           |
| Bcl-2                           | < 0.1 nmol/L | N/A                | [6][7][8] |
| Inhibitory Concentration (IC50) |              |                    |           |
| Bcl-2                           | 2 nM         | N/A                | [9][10]   |
| Bcl-xL                          | 5.9 nM       | N/A                | [9][10]   |
| Bcl-2 dependent cells           | 5.5 nM       | RS4;11             | [9]       |
| Bcl-xL dependent cells          | 6.4 nM       | Molm13             | [9]       |

Clinical trials have evaluated various oral daily doses of **lisaftoclax**. The overall response rate (ORR) in heavily pretreated patients with relapsed/refractory Chronic Lymphocytic Leukemia (CLL) has shown a positive correlation with escalating doses.[11]

| Dose Level (Oral,<br>Daily) | Number of Patients | Overall Response<br>Rate (ORR) | Reference |
|-----------------------------|--------------------|--------------------------------|-----------|
| 100 mg                      | 3                  | Data not specified             | [11]      |
| 200 mg                      | 2                  | Potentially effective          | [11]      |
| 400 mg                      | 12                 | Significant efficacy           | [11]      |
| 600 mg                      | 14                 | Significant efficacy           | [11]      |
| 800 mg                      | 16                 | Significant efficacy           | [11]      |

Note: This table summarizes findings from pooled analyses of two clinical trials. The exact ORR percentages for each dose cohort were not detailed in the source material, but a trend of



positive correlation between dose and CR/CRi (complete response/complete response with incomplete hematologic recovery) was noted.[11]

# **Experimental Protocols**In Vivo Dosing and Administration in Mice

The following protocol outlines the preparation and oral administration of a **lisaftoclax** formulation for in vivo studies in mice.[12]

- 1. Formulation Preparation (Oral Gavage)
- Materials:
  - Lisaftoclax powder
  - Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.
  - Magnetic stirrer and stir bar
  - Weighing scale
- Protocol:
  - Calculate the required amount of lisaftoclax and vehicle components based on the desired final concentration and the number of animals to be dosed.
  - Prepare the vehicle by first dissolving Tween 80 in sterile water.
  - Gradually add CMC while stirring continuously until a homogenous suspension is formed.
  - Accurately weigh the lisaftoclax powder.
  - Slowly add the **lisaftoclax** powder to the prepared vehicle under continuous stirring.
  - Continue stirring until a uniform suspension is achieved. This formulation should be prepared fresh daily.



 Visually inspect the formulation for any clumps or undissolved particles before administration.

#### 2. Oral Administration

- Materials:
  - Prepared lisaftoclax formulation
  - Oral gavage needles (20-22 gauge, 1.5 inches for adult mice)
  - 1 mL syringes
  - Animal scale
- Protocol:
  - Weigh each mouse to determine the correct volume of the formulation to be administered (typically 10 mL/kg body weight).
  - Gently restrain the mouse.
  - Draw the calculated volume of the lisaftoclax suspension into the syringe fitted with the gavage needle.
  - Carefully insert the gavage needle into the diastema and advance it gently along the roof
    of the mouth towards the esophagus, allowing the mouse to swallow the needle. Do not
    force it.
  - Once correctly positioned, slowly administer the formulation.
  - Gently withdraw the gavage needle.
  - Return the mouse to its cage and monitor for any signs of distress.





Click to download full resolution via product page

**Caption:** Experimental workflow for in vivo mouse studies.

## **Clinical Development and Safety**

**Lisaftoclax** is under active clinical investigation for various hematologic malignancies, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Acute Myeloid Leukemia (AML).[1][13][14] It is being studied as both a monotherapy and in combination with other agents, such as Bruton's tyrosine kinase (BTK) inhibitors like acalabrutinib.[2][15][16]

A daily dose ramp-up schedule is utilized in clinical trials to mitigate the risk of tumor lysis syndrome (TLS), a known potential side effect of potent BCL-2 inhibitors.[11] Common adverse events observed in clinical studies are generally manageable and include hematologic toxicities such as neutropenia, anemia, and thrombocytopenia.[15][16][17]

As of July 2025, **lisaftoclax** has received approval in China for the treatment of adult patients with CLL or SLL who have received at least one prior systemic therapy.[1] It is also undergoing multiple Phase 3 clinical trials globally.[1][2][17]

## **Conclusion**

**Lisaftoclax** is a promising, next-generation BCL-2 selective inhibitor with demonstrated potent anti-tumor activity in preclinical models and significant clinical efficacy in patients with hematologic malignancies. Its mechanism of action, directly targeting the core apoptotic machinery, makes it a valuable agent in the therapeutic arsenal against cancers that have



become dependent on Bcl-2 for survival. Ongoing and future clinical trials will further delineate its role, both as a single agent and in combination therapies, for a range of cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Lisaftoclax Wikipedia [en.wikipedia.org]
- 2. targetedonc.com [targetedonc.com]
- 3. Lisaftoclax Ascentage Pharma AdisInsight [adisinsight.springer.com]
- 4. Lisaftoclax | C45H48ClN7O8S | CID 137355972 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ascentage Pharma Announces Its Novel Bcl-2 Inhibitor Lisaftoclax Approved by China NMPA, Ushering in a New Era for the Treatment of CLL/SLL [ascentage.com]
- 6. bocsci.com [bocsci.com]
- 7. medkoo.com [medkoo.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. ashpublications.org [ashpublications.org]
- 12. benchchem.com [benchchem.com]
- 13. Facebook [cancer.gov]
- 14. Lisaftoclax by Ascentage Pharma Group International for Acute Myelocytic Leukemia (AML, Acute Myeloblastic Leukemia): Likelihood of Approval [pharmaceutical-technology.com]
- 15. cllsociety.org [cllsociety.org]
- 16. cllsociety.org [cllsociety.org]
- 17. Ascentage Pharma to Present Data from Two Clinical Studies for Bcl-2 Inhibitor Lisaftoclax, Including an Oral Report, at ASH 2025 - [ascentage.com]



 To cite this document: BenchChem. [Lisaftoclax (APG-2575): A Technical Overview of a Novel BCL-2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028529#iupac-name-of-lisaftoclax]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com